molecular formula C12H18N2O B12225382 2,3,5,6,7,8-hexahydro-1{H}-cyclopenta[{b}]quinolin-9-amine

2,3,5,6,7,8-hexahydro-1{H}-cyclopenta[{b}]quinolin-9-amine

Cat. No.: B12225382
M. Wt: 206.28 g/mol
InChI Key: ZSNHSCRZZIOJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2,3,5,6,7,8-hexahydro-1{H}-cyclopenta[{b}]quinolin-9-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-hexahydro-1{H}-cyclopenta[{b}]quinolin-9-amine involves its interaction with specific molecular targets and pathways. As a Bronsted base, it can accept protons from donor molecules, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,3,5,6,7,8-hexahydro-1{H}-cyclopenta[{b}]quinolin-9-amine can be compared with other aminoquinolines, such as:

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate

InChI

InChI=1S/C12H16N2.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;/h1-7H2,(H2,13,14);1H2

InChI Key

ZSNHSCRZZIOJLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N.O

Origin of Product

United States

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